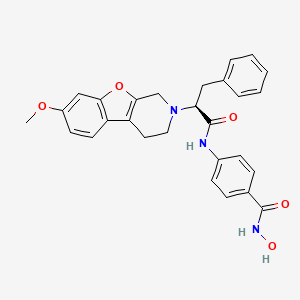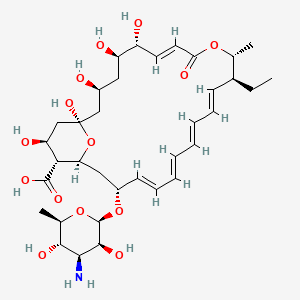
Antiviral agent 35
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral agent 35 is a synthetic compound designed to inhibit the replication of viruses by targeting specific stages of the viral life cycle. This compound has shown promise in treating various viral infections, making it a valuable addition to the arsenal of antiviral drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 35 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using selective protection and deprotection strategies.
Step 3: Introduction of specific substituents via nucleophilic substitution or electrophilic addition reactions.
Step 4: Final purification using column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: For more efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Antiviral agent 35 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.
Reduction: Typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizes reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Applications De Recherche Scientifique
Antiviral agent 35 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication in cell cultures and animal models.
Medicine: Explored as a potential treatment for viral infections such as influenza, hepatitis, and HIV.
Industry: Utilized in the development of antiviral coatings and materials for medical devices.
Mécanisme D'action
The mechanism of action of antiviral agent 35 involves targeting specific viral proteins or host cell factors essential for viral replication. Key molecular targets include:
Viral polymerases: Inhibition of viral RNA or DNA synthesis.
Viral proteases: Prevention of viral protein processing and maturation.
Host cell receptors: Blocking viral entry into host cells.
The compound interferes with these targets, thereby inhibiting the replication and spread of the virus.
Comparaison Avec Des Composés Similaires
Antiviral agent 35 is unique compared to other antiviral compounds due to its broad-spectrum activity and low toxicity. Similar compounds include:
Remdesivir: A nucleoside analog used to treat COVID-19.
Oseltamivir: An inhibitor of influenza neuraminidase.
Acyclovir: A guanine analog used to treat herpes simplex virus infections.
While these compounds share some similarities in their mechanisms of action, this compound stands out due to its effectiveness against a wider range of viruses and its potential for fewer side effects.
Propriétés
Formule moléculaire |
C23H18N2O4S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
N-benzyl-N-naphthalen-1-yl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C23H18N2O4S/c26-25(27)20-13-15-21(16-14-20)30(28,29)24(17-18-7-2-1-3-8-18)23-12-6-10-19-9-4-5-11-22(19)23/h1-16H,17H2 |
Clé InChI |
GJZCHLIWCQDKMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)





